5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a diazabicycloheptane moiety fused with a pyridin-3-ol group, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol typically involves multiple steps:
Formation of the Diazabicycloheptane Core: This step often starts with the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a dihalide can form the bicyclic structure.
Attachment of the Pyridin-3-ol Group: This involves the coupling of the diazabicycloheptane core with a pyridin-3-ol derivative. This step may require catalysts such as palladium or copper to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-3-ol moiety, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the nitrogen atoms in the diazabicycloheptane ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts for Substitution: Palladium on carbon (Pd/C), copper(I) iodide (CuI).
Major Products
Oxidation: Formation of pyridin-3-one derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted diazabicycloheptane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological structures. It may also serve as a ligand in the study of protein-ligand interactions.
Medicine
Medically, this compound has potential applications in drug development. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In industry, the compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity. It may also find applications in the development of new coatings and adhesives.
Mechanism of Action
The mechanism by which 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol exerts its effects is largely dependent on its interaction with molecular targets. The diazabicycloheptane moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyridin-3-ol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: Lacks the pyridin-3-ol group, making it less versatile in certain reactions.
Pyridin-3-ol: Lacks the diazabicycloheptane structure, limiting its ability to interact with certain biological targets.
Uniqueness
5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol is unique due to the combination of the diazabicycloheptane and pyridin-3-ol moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its individual components.
Properties
CAS No. |
286943-84-8 |
---|---|
Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol |
InChI |
InChI=1S/C10H13N3O/c14-10-2-9(3-11-5-10)13-6-7-1-8(13)4-12-7/h2-3,5,7-8,12,14H,1,4,6H2/t7-,8-/m0/s1 |
InChI Key |
FQXZEMJVGYXBEY-YUMQZZPRSA-N |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CC(=CN=C3)O |
Canonical SMILES |
C1C2CNC1CN2C3=CC(=CN=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.